molecular formula C13H11FN4 B8447986 7-Ethyl-4-(4-fluorophenyl)-7H-imidazo[4,5-c]pyridazine

7-Ethyl-4-(4-fluorophenyl)-7H-imidazo[4,5-c]pyridazine

Cat. No. B8447986
M. Wt: 242.25 g/mol
InChI Key: UVLBGLSQXYKNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952008B2

Procedure details

To a room temperature solution of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (Preparation 8, 9.6 g, 52.4 mmol) in dioxane (300 mL) was added 4-fluorobenzene boronic acid (8.8 g, 63 mmol) and an aqueous solution of Na2CO3 (1M, 260 mL, 262 mmol). The reaction mixture was degassed and purged with nitrogen gas 3 times. Tetrakis(triphenylphosphine)palladium(0) (1.2 g, 1.0 mmol) was then added and the mixture was heated to reflux for 4 hours. The organic solvent was removed in vacuo and the resulting aqueous mixture filtered. The filter cake was dried under vacuum to afford the title compound as a yellow solid in 55% yield, 7 g.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
260 mL
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Three
Yield
55%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]2[N:10]=[CH:9][N:8]([CH2:11][CH3:12])[C:4]=2[N:5]=[N:6][CH:7]=1.[F:13][C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:11]([N:8]1[C:4]2[N:5]=[N:6][CH:7]=[C:2]([C:17]3[CH:18]=[CH:19][C:14]([F:13])=[CH:15][CH:16]=3)[C:3]=2[N:10]=[CH:9]1)[CH3:12] |f:2.3.4,^1:38,40,59,78|

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
ClC=1C2=C(N=NC1)N(C=N2)CC
Name
Quantity
8.8 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
260 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Three
Name
Quantity
1.2 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
CUSTOM
Type
CUSTOM
Details
purged with nitrogen gas 3 times
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the resulting aqueous mixture filtered
CUSTOM
Type
CUSTOM
Details
The filter cake was dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C=NC2=C1N=NC=C2C2=CC=C(C=C2)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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